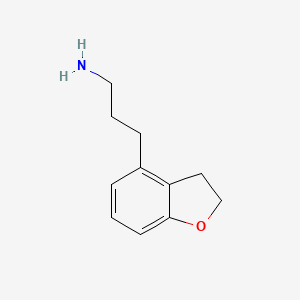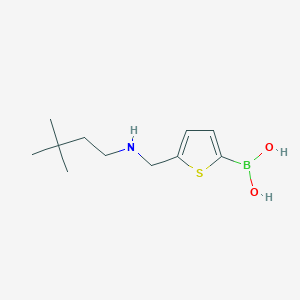
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and a dimethylbutylamino group
準備方法
The synthesis of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amino Group: The dimethylbutylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dimethylbutylamino group.
Boronic Acid Formation:
化学反応の分析
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
科学的研究の応用
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
作用機序
The mechanism of action of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and amino group also contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives and thiophene-based compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid and benzylboronic acid, which also interact with biological molecules through their boronic acid groups.
Thiophene-Based Compounds: Compounds such as 2-aminothiazole and 2,3,4-trisubstituted thiophenes share structural similarities and exhibit various biological activities.
特性
分子式 |
C11H20BNO2S |
|---|---|
分子量 |
241.16 g/mol |
IUPAC名 |
[5-[(3,3-dimethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-11(2,3)6-7-13-8-9-4-5-10(16-9)12(14)15/h4-5,13-15H,6-8H2,1-3H3 |
InChIキー |
VMKKMKLKSAQNFQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CNCCC(C)(C)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
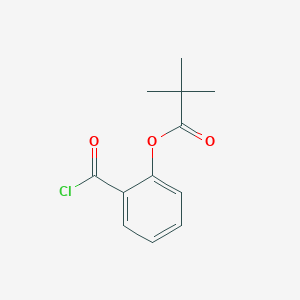
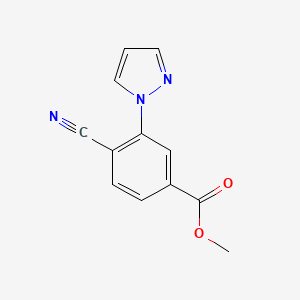
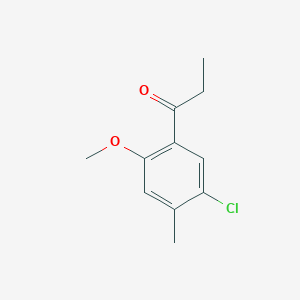
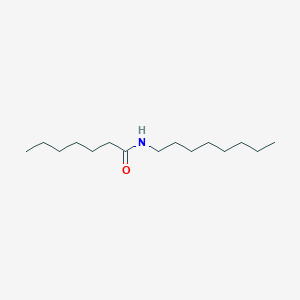
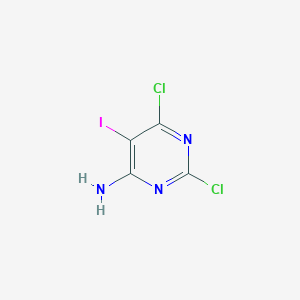
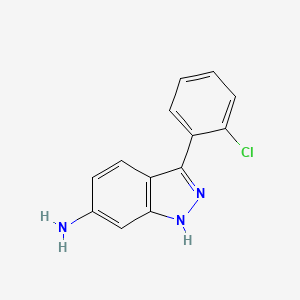
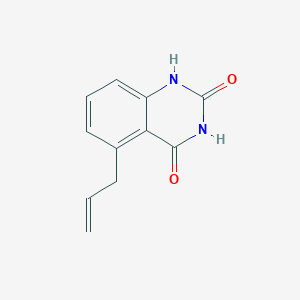
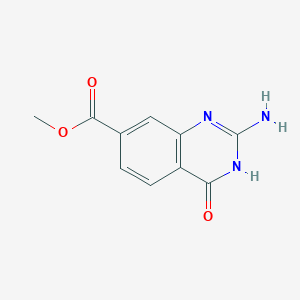
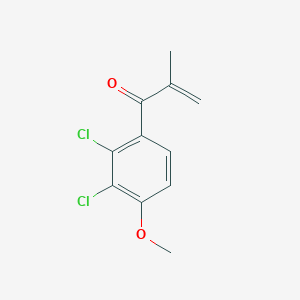
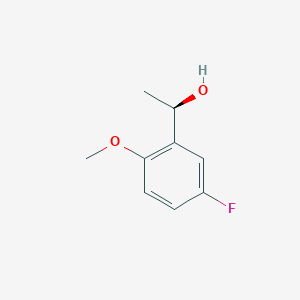
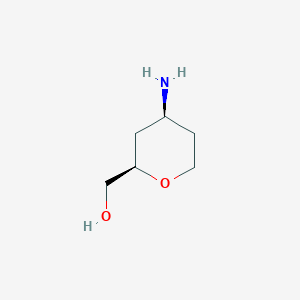
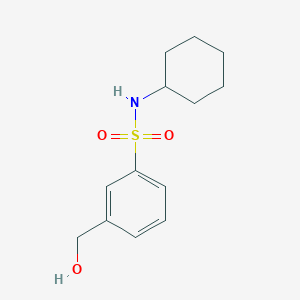
![2-[(2,3-Difluorobenzyl)thio]pyrimidine-4,6-diol](/img/structure/B8358792.png)
